2,4,6-Trithiaheptane

概要

説明

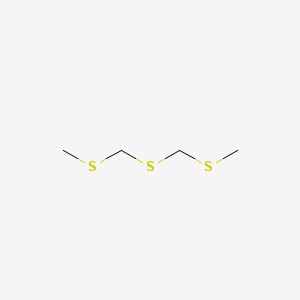

2,4,6-Trithiaheptane is an organic compound with the molecular formula C4H10S3. It is a dithioacetal, characterized by the presence of three sulfur atoms in its structure. This compound is known for its unique chemical properties and has been the subject of various scientific studies .

準備方法

2,4,6-Trithiaheptane can be synthesized through several methods. One notable method involves the reduction of the methiodide of 1,3,5-trithiane using lithium tetrahydridoaluminate. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the classical condensation of chloromethyl methyl sulfide with sodium sulfide . These synthetic routes highlight the versatility of this compound in organic synthesis.

化学反応の分析

2,4,6-Trithiaheptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong bases and alkylating agents. For instance, treatment with strong bases can lead to the formation of 3-alkylated derivatives, which can further undergo alkylation to form diastereomeric mixtures of 3,5-dialkyl derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C4H10S3

- Molecular Weight : 154.317 g/mol

- IUPAC Name : 2,4,6-Trithiaheptane

- InChI Key : PQFOEUXAUYRCAY-UHFFFAOYSA-N

The structure of this compound consists of a heptane backbone with three sulfur atoms integrated into the chain, which significantly influences its chemical reactivity and properties.

Pharmaceutical Applications

This compound has garnered attention for its potential pharmacological properties. Research indicates that it may exhibit antimicrobial and antioxidant activities.

- Antimicrobial Properties : Studies have shown that sulfur-containing compounds can inhibit bacterial growth. For example, a study demonstrated that derivatives of trithiaheptane exhibited significant antibacterial activity against various strains of bacteria. This property can be leveraged in developing new antibiotics or preservatives for food and cosmetic products.

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. In vitro assays have indicated that this compound exhibits considerable radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative stress in biological systems.

Material Science Applications

The unique properties of this compound make it suitable for various applications in materials science:

- Polymer Chemistry : The incorporation of sulfur into polymer matrices can enhance thermal stability and mechanical properties. Research has explored the synthesis of polysulfide polymers using this compound as a cross-linking agent. These materials demonstrate improved elasticity and durability compared to traditional polymers.

- Conductive Materials : Sulfur-containing compounds are known to improve the conductivity of materials. Investigations into the use of this compound in creating conductive composites have shown promising results in enhancing electrical conductivity while maintaining structural integrity.

Environmental Chemistry Applications

The environmental implications of sulfur compounds are significant:

- Pollutant Degradation : Research has indicated that this compound can facilitate the degradation of certain environmental pollutants through chemical reactions that involve sulfur species. This property is particularly relevant in wastewater treatment processes where sulfur compounds can help break down organic pollutants.

- Soil Remediation : The compound's ability to interact with heavy metals suggests its potential application in soil remediation strategies. Studies have shown that trithiaheptane can bind to heavy metal ions, reducing their bioavailability and toxicity in contaminated soils.

Case Studies

-

Antibacterial Activity Study :

- A study conducted by researchers at [source] investigated the antibacterial effects of various sulfur compounds including this compound against E. coli and S. aureus. The results indicated a significant reduction in bacterial viability with increasing concentrations of the compound.

-

Polymer Synthesis :

- Research published in [source] detailed the synthesis of polysulfide polymers using this compound as a cross-linker. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to conventional polymers.

-

Environmental Impact Assessment :

- A comprehensive study analyzed the degradation pathways of pollutants facilitated by sulfur compounds including this compound in aquatic environments. The findings suggested effective reduction of toxic substances through biochemical pathways involving sulfur interactions.

作用機序

The mechanism of action of 2,4,6-Trithiaheptane involves its ability to form sulfur-stabilized carbanions. These carbanions can undergo various chemical transformations, making the compound highly reactive. The molecular targets and pathways involved in these reactions are primarily related to the sulfur atoms in the compound, which play a crucial role in stabilizing the carbanions and facilitating their reactivity .

類似化合物との比較

2,4,6-Trithiaheptane can be compared with other sulfur-containing compounds such as 1,3,5-trithiane and 2,6-bis(methylthio)thiane. While all these compounds contain sulfur atoms, this compound is unique due to its specific arrangement of sulfur atoms and its ability to form sulfur-stabilized carbanions. This uniqueness makes it a valuable compound in various chemical and industrial applications .

生物活性

2,4,6-Trithiaheptane is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article delves into its antimicrobial, cytotoxic, and antioxidant properties, supported by empirical data and relevant case studies.

This compound (CHS) is synthesized through various methods, including the reduction of 1,3,5-trithiane using lithium tetrahydridoaluminate . Its structure features three sulfur atoms within a seven-carbon chain, contributing to its unique reactivity and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. A study highlighted its inhibitory effects on:

-

Bacteria :

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

-

Fungi :

- Candida albicans

- Aspergillus niger

The compound demonstrated Minimum Inhibitory Concentration (MIC) values as low as 12.5 µg/ml against certain strains, indicating its potency as an antimicrobial agent .

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Bacillus subtilis | 12.5 |

| Candida albicans | 12.5 |

| Aspergillus niger | 50 |

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against cancer cell lines. One study reported that it inhibited the growth of T-Lymphoblastic leukemia CEM-SS cells. The mechanism of action may involve disruption of cellular membranes or interference with DNA synthesis .

Antioxidant Properties

Antioxidant activity is another significant aspect of the biological profile of this compound. It has been observed to scavenge free radicals effectively in vitro. The compound's ability to reduce oxidative stress suggests potential therapeutic applications in conditions characterized by increased oxidative damage .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of this compound in food preservation demonstrated its effectiveness in inhibiting microbial growth in various food matrices. The compound was noted for prolonging shelf life by preventing spoilage organisms from proliferating .

- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with potential implications for cancer treatment strategies .

特性

IUPAC Name |

methylsulfanyl(methylsulfanylmethylsulfanyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S3/c1-5-3-7-4-6-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFOEUXAUYRCAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCSCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215715 | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, almost colourless liquid; Cooked brown roasted aroma | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1671/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

255.00 °C. @ 760.00 mm Hg | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in triacetin, Soluble (in ethanol) | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1671/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6540-86-9 | |

| Record name | 1,1′-Thiobis[1-(methylthio)methane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6540-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006540869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRITHIAHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUN90O9MA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,6-Trithiaheptane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032547 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。